5-Methylcyclodec-5-en-1-one
Description
5-Methylcyclodec-5-en-1-one is a cyclic ketone featuring a 10-membered carbon ring (cyclodecene) with a methyl group and a double bond at position 5, along with a ketone functional group at position 1. Such medium-sized cyclic ketones are often studied for their unique conformational flexibility and applications in organic synthesis, fragrances, and pharmaceuticals.
Properties
CAS No. |
84292-10-4 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
5-methylcyclodec-5-en-1-one |
InChI |
InChI=1S/C11H18O/c1-10-6-3-2-4-8-11(12)9-5-7-10/h6H,2-5,7-9H2,1H3 |
InChI Key |
HNZRUPSHKQVDJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCCCC(=O)CCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Overview of Comparable Compounds
The following compounds are selected for comparison based on structural motifs (cyclic systems, substituents) or functional groups (ketones, unsaturated bonds):
a. 5-Methylcyclopentadiene (CAS: 96-38-8)
- Structure : 5-membered cyclic diene with a methyl group at position 5.
- Key Applications : Precursor for metallocene catalysts (e.g., in polymer chemistry) and Diels-Alder reactions.
b. 2-[(5Z)-Tetradec-5-en-1-yl]cyclobutan-1-one (CAS: 173074-85-6)
- Structure: 4-membered cyclic ketone (cyclobutanone) with a long-chain unsaturated substituent (Z-configuration at C5).
- Functional Group : Ketone with a tetradecenyl side chain.
- Key Applications: Potential use in surfactants or specialty chemicals due to its amphiphilic structure.
Comparative Analysis
Table 1: Structural and Functional Comparison
Research Findings and Implications
Ring Size and Stability: The 10-membered ring in this compound offers greater conformational flexibility and reduced strain compared to the highly strained cyclobutanone and the smaller cyclopentadiene . This impacts thermal stability and reactivity.
Functional Group Influence: The ketone group in both this compound and the cyclobutanone derivative enables nucleophilic additions, whereas the diene in 5-Methylcyclopentadiene favors cycloaddition reactions (e.g., Diels-Alder).
Substituent Effects: The methyl group in this compound and 5-Methylcyclopentadiene introduces steric hindrance, whereas the long-chain tetradecenyl group in the cyclobutanone derivative enhances hydrophobicity, suggesting applications in lipid-based systems.
Analytical Methods :
- Techniques such as GC-MS and NMR (referenced in general analytical guidance ) are critical for distinguishing these compounds, particularly in identifying unsaturated bonds and ketone positions.
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